molecular formula C20H33N3O8 B557187 Boc-Lys(Boc)-OSu CAS No. 30189-36-7

Boc-Lys(Boc)-OSu

Cat. No. B557187
CAS RN: 30189-36-7
M. Wt: 443.5 g/mol
InChI Key: IQVLXQGNLCPZCL-ZDUSSCGKSA-N
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Description

“Boc-Lys(Boc)-OSu” is a derivative of the amino acid lysine. It is used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .


Synthesis Analysis

“Boc-Lys(Boc)-OSu” is synthesized using a process known as Boc solid-phase peptide synthesis . This process involves the use of Boc-protected amino acids and coupling reagents. The synthesis of “Boc-Lys(Boc)-OSu” has been documented in various scientific papers .


Molecular Structure Analysis

The empirical formula of “Boc-Lys(Boc)-OSu” is C20H33N3O8 . Its molecular weight is 443.49 . The structure of “Boc-Lys(Boc)-OSu” has been analyzed in various scientific papers .


Chemical Reactions Analysis

“Boc-Lys(Boc)-OSu” is used in various chemical reactions, particularly in peptide synthesis . It is also used in the synthesis of other complex organic compounds .


Physical And Chemical Properties Analysis

“Boc-Lys(Boc)-OSu” is a solid substance with a molecular weight of 443.49 . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 514.4±45.0 °C at 760 mmHg . The storage temperature for “Boc-Lys(Boc)-OSu” is -20°C .

Scientific Research Applications

  • Boc-Lys(Boc)-OSu plays a crucial role in the synthesis of polypeptides, which are significant in understanding human physiological processes and potential treatments for diseases. Its use simplifies and improves polypeptide synthesis methods (Zhao Yi-nan & Melanie Key, 2013).

  • It is used in the synthesis of lysine derivatives and lysine-containing peptides with electron donors like phenothiazine, indicating its potential applications in engineering light-harvesting proteins and photovoltaic cells (B. Peek et al., 2009).

  • Boc-Lys(Boc)-OSu plays a pivotal role in controlling genome editing through CRISPR-Cas9, especially in mammalian genome editing. Its inclusion in genetic code expansion allows for precise and controlled gene editing (Toru Suzuki et al., 2018).

  • It has been used in synthesizing Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s, which serve as organogelators capable of forming stable organogels, demonstrating its utility in materials science (Zong Qianying et al., 2016).

  • In the field of nanotechnology, Boc-Lys(Boc)-OSu has been used to synthesize dendritic antibacterial copolymers, displaying broad-spectrum antibacterial activity and low hemolytic toxicity, thus promising applications in healthcare (Yusheng Qian et al., 2020).

Safety And Hazards

“Boc-Lys(Boc)-OSu” should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVLXQGNLCPZCL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551690
Record name 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(Boc)-OSu

CAS RN

30189-36-7
Record name 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dioxopyrrolidin-1-yl N2,N6-bis(tert-butoxycarbonyl)-L-lysinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
J Bonnamour, TX Métro, J Martinez, F Lamaty - Green chemistry, 2013 - pubs.rsc.org
This paper describes an original methodology for peptide bond synthesis avoiding toxic solvents and reactants. Ball-milling stoichiometric amounts of Boc-protected α-amino acid N-…
Number of citations: 142 pubs.rsc.org
J Markussen, P Hougaard, U Ribel… - Protein Engineering …, 1987 - academic.oup.com
Hydrophilic insulins, more positively charged than human insulin at neutral pH, have been prepared by substitution with basic amino acids at the termini of the B-chain and by blocking …
Number of citations: 79 academic.oup.com
P Perdih, A Kržan, E Žagar - Materials, 2016 - mdpi.com
Poly(l-glutamate) (PGlu) was modified with a second-generation dendron to obtain the dendronized polyglutamate, P(Glu-D). Synthesized P(Glu-D) exhibited a degree of polymerization …
Number of citations: 6 www.mdpi.com
S Chen, S Huang, Y Li, C Zhou - Frontiers in Chemistry, 2021 - frontiersin.org
With the advantages in biocompatibility, antimicrobial ability, and comparative facile synthesis technology, poly-L-lysine (PLL) has received considerable attention in recent years. …
Number of citations: 34 www.frontiersin.org
Y Obata, D Suzuki, S Takeoka - Bioconjugate chemistry, 2008 - ACS Publications
We synthesized cationic lipids bearing lysine, histidine, or arginine as a cationic headgroup for use in gene transfer studies. The cationic assemblies formed from lysine- or arginine-type …
Number of citations: 121 pubs.acs.org
EL Schneider, J Henise, R Reid, GW Ashley, DV Santi - pstorage-acs-6854636.s3 …
Octreotide acetate was purchased from Selleck Chemicals (P1017). Bicyclononyne (BCN) was from SynAffix and amino-PEG reagents were from JenKem. Monofluorocycloctyne (MFCO…
C Puyal, P Milhaud, A Bienvenüe… - European journal of …, 1995 - Wiley Online Library
The endeavour to enhance gene therapy has led to increased research on the development of simple, efficient and safe delivery systems. This study deals with the use of an artificial …
Number of citations: 105 febs.onlinelibrary.wiley.com
S Espuelas, P Haller, F Schuber, B Frisch - Bioorganic & medicinal …, 2003 - Elsevier
We have synthesized a novel conjugate (Man 4 K 3 DOG) composed of a tetramannosyl head group connected, via a polyethylene glycol spacer, to a lipid moiety. This amphiphilic …
Number of citations: 51 www.sciencedirect.com
H Xiao, W Chen, JM Smeekens, R Wu - Nature communications, 2018 - nature.com
Protein glycosylation is ubiquitous in biological systems and essential for cell survival. However, the heterogeneity of glycans and the low abundance of many glycoproteins complicate …
Number of citations: 138 www.nature.com
R Andruszkiewicz, T Zieniawa, H Chmara… - The Journal of …, 1994 - jstage.jst.go.jp
Fungal infections caused mainly by Candida albicans have increased rapidly in the last decades especially in immunocompromisedpatients such as patients with AIDS, organ …
Number of citations: 10 www.jstage.jst.go.jp

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